An In-depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate
An In-depth Technical Guide to Methyl 5-bromo-2,4-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 5-bromo-2,4-dihydroxybenzoate. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Methyl 5-bromo-2,4-dihydroxybenzoate, with the CAS number 98437-43-5, is a halogenated derivative of β-resorcylic acid methyl ester.[1][2] Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, alongside a methyl ester moiety, makes it an intriguing candidate for further investigation and a versatile intermediate in organic synthesis. The interplay of these functional groups governs its reactivity and potential biological activity. This guide will delve into the known characteristics of this compound and explore its potential based on the properties of related molecules.
Physicochemical Properties
Methyl 5-bromo-2,4-dihydroxybenzoate is a solid at room temperature.[2] While extensive experimental data is not widely published, its fundamental properties have been reported.
Table 1: Physicochemical Properties of Methyl 5-bromo-2,4-dihydroxybenzoate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₄ | [1][2] |
| Molecular Weight | 247.04 g/mol | [1][2] |
| CAS Number | 98437-43-5 | [1][2] |
| Boiling Point | 384.15 °C at 760 mmHg | [2] |
| Density | 1.76 g/cm³ | [2] |
| Physical State | Solid | [2] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl ester protons. The two aromatic protons will likely appear as singlets due to their para relationship. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration. The methyl ester protons will present as a sharp singlet, typically around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum of the parent acid, 5-bromo-2,4-dihydroxybenzoic acid, is available and can be used as a reference.[4] For the methyl ester, one would expect to see signals for the eight distinct carbon atoms, including the carbonyl carbon of the ester, the methoxy carbon, and the six carbons of the aromatic ring. The carbons attached to the electronegative oxygen and bromine atoms will be shifted downfield.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of Methyl 5-bromo-2,4-dihydroxybenzoate would be characterized by the following key absorption bands:
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O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the ester.
-
C-O Stretching: Bands in the 1200-1300 cm⁻¹ region for the ester C-O bond.
-
C-Br Stretching: A weaker absorption in the lower frequency region, typically around 500-600 cm⁻¹.
The IR spectrum for the precursor, 5-bromo-2,4-dihydroxybenzoic acid, is available for comparison.[4]
2.3. Mass Spectrometry (MS)
The mass spectrum of Methyl 5-bromo-2,4-dihydroxybenzoate would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.
Synthesis
A practical and efficient synthesis of Methyl 5-bromo-2,4-dihydroxybenzoate can be envisioned in a two-step process starting from 2,4-dihydroxybenzoic acid.
Caption: Synthetic workflow for Methyl 5-bromo-2,4-dihydroxybenzoate.
Step 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid
This procedure is adapted from a well-established method for the bromination of 2,4-dihydroxybenzoic acid.[5]
Protocol:
-
Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid in a flask equipped with a mechanical stirrer and a dropping funnel.
-
Warm the mixture gently to facilitate dissolution, then cool to approximately 35°C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring over about one hour, maintaining the temperature between 30-35°C.
-
After the addition is complete, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the white crystals of 2,4-dihydroxy-5-bromobenzoic acid by filtration, wash with cold water, and air dry.
-
The crude product can be purified by recrystallization from boiling water.
Step 2: Fischer Esterification to Yield Methyl 5-bromo-2,4-dihydroxybenzoate
This is a standard procedure for the esterification of a carboxylic acid.[6][7]
Protocol:
-
Suspend the synthesized 5-bromo-2,4-dihydroxybenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Methyl 5-bromo-2,4-dihydroxybenzoate by column chromatography on silica gel.
Reactivity and Potential Applications in Synthesis
The chemical reactivity of Methyl 5-bromo-2,4-dihydroxybenzoate is dictated by its three functional groups: the hydroxyl groups, the bromine atom, and the methyl ester.
Caption: Potential reaction pathways for Methyl 5-bromo-2,4-dihydroxybenzoate.
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Reactions of the Hydroxyl Groups: The two hydroxyl groups are nucleophilic and can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions can be used to protect the hydroxyl groups or to introduce new functionalities.
-
Reactions of the Bromine Atom: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. It can also undergo nucleophilic aromatic substitution under certain conditions.
-
Reactions of the Methyl Ester: The methyl ester group can be hydrolyzed back to the carboxylic acid (saponification), which can then be converted to other derivatives like amides or acid chlorides. The ester can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
These reactive sites make Methyl 5-bromo-2,4-dihydroxybenzoate a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Potential Biological Activity
While no specific biological activity has been reported for Methyl 5-bromo-2,4-dihydroxybenzoate, the structural motifs present in the molecule are found in numerous biologically active compounds.
-
Antimicrobial Activity: Many brominated phenols and resorcinol derivatives isolated from marine organisms have demonstrated significant antimicrobial properties.[8] The presence of the bromine atom and the dihydroxybenzene core in the target molecule suggests that it may also exhibit antibacterial or antifungal activity. For instance, derivatives of 2,4-dihydroxybenzoic acid have been explored for their antimicrobial potential.[9]
-
Cytotoxic and Anticancer Activity: Certain brominated aromatic compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10] The cytotoxic activity of related dihydroxybenzoic acid derivatives has also been reported. For example, methyl-3,4,5-trihydroxybenzoate has shown selective cytotoxic activity against certain cancer cell lines. This suggests that Methyl 5-bromo-2,4-dihydroxybenzoate could be a candidate for anticancer screening programs.
-
Enzyme Inhibition: The dihydroxybenzene (resorcinol) moiety is a known structural feature in some enzyme inhibitors. The overall structure of Methyl 5-bromo-2,4-dihydroxybenzoate makes it a candidate for screening against various enzymes, particularly those involved in metabolic or signaling pathways.
It is important to emphasize that these are potential areas of biological activity based on structural analogy, and experimental validation is required to ascertain any therapeutic potential of Methyl 5-bromo-2,4-dihydroxybenzoate.
Safety and Handling
According to available safety data sheets, Methyl 5-bromo-2,4-dihydroxybenzoate is intended for research and development use only.[1][2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[2]
Conclusion
Methyl 5-bromo-2,4-dihydroxybenzoate is a polyfunctionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its synthesis from readily available starting materials is straightforward. The presence of hydroxyl, bromo, and methyl ester functional groups offers multiple avenues for chemical modification, paving the way for the creation of a diverse library of derivatives. While its biological properties have not been extensively studied, the structural similarities to known bioactive compounds suggest that it may possess interesting antimicrobial or cytotoxic activities. This technical guide provides a foundation for researchers to explore the chemistry and potential applications of this intriguing molecule. Further investigation into its spectroscopic characterization, reactivity, and biological evaluation is warranted to fully unlock its potential in drug discovery and materials science.
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Asian Journal of Chemistry. (2018). Selective Cytotoxic Activity of Methyl-3,4,5-trihydroxybenzoate Isolated from Kernel of Bambangan (Mangifera pajang). Retrieved from [Link]
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